molecular formula C12H17F2N3O B14066346 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol

2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol

Katalognummer: B14066346
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: MWGOKPXAFCTCAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17F2N3O and a molecular weight of 257.28 g/mol This compound features a piperazine ring substituted with a 4-amino-2,3-difluorophenyl group and an ethanol moiety

Vorbereitungsmethoden

The synthesis of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2,3-difluoroaniline with piperazine in the presence of ethanol. The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H17F2N3O

Molekulargewicht

257.28 g/mol

IUPAC-Name

2-[4-(4-amino-2,3-difluorophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H17F2N3O/c13-11-9(15)1-2-10(12(11)14)17-5-3-16(4-6-17)7-8-18/h1-2,18H,3-8,15H2

InChI-Schlüssel

MWGOKPXAFCTCAS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCO)C2=C(C(=C(C=C2)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.